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Compound of Interest

Compound Name: 2,4,6-Trimethyloctane

Cat. No.: B14541339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of 2,4,6-Trimethyloctane, a branched

alkane hydrocarbon. The information presented herein is intended for researchers, scientists,

and professionals in drug development and other relevant scientific fields. This document

details the compound's identification, chemical and physical properties, proposed synthesis,

and analytical methodologies for its characterization.

Compound Identification and Properties
2,4,6-Trimethyloctane is unequivocally identified by the CAS Registry Number 62016-37-9.[1]

[2] It is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1]

Chemical and Physical Data
A summary of the key chemical and physical properties of 2,4,6-Trimethyloctane is presented

in Table 1. This data is crucial for understanding its behavior in various experimental settings.
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Property Value Reference

Molecular Formula C₁₁H₂₄ [1]

Molecular Weight 156.31 g/mol [1]

CAS Number 62016-37-9 [1][2]

IUPAC Name 2,4,6-Trimethyloctane [1]

Synonyms Octane, 2,4,6-trimethyl- [1][2][3]

Boiling Point 169 °C (estimated) [3]

Vapor Pressure
1.7314 hPa @ 20°C

(estimated)
[3]

Flash Point 58.35 °C (estimated) [3]

Solubility in Water Not specified

LogP (Octanol-Water Partition

Coefficient)
5.3 [3]

Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of 2,4,6-
Trimethyloctane. Key spectral information is available from various sources.[1][2][4]

Spectroscopic Technique Key Features Reference

Mass Spectrometry (GC-MS)

NIST Number: 61432, Top

Peak (m/z): 57, 2nd Highest:

43, 3rd Highest: 71

[1]

¹³C NMR Spectroscopy
Spectra available in

databases.
[1][4]

Infrared (IR) Spectroscopy
Vapor phase IR spectra are

available.
[1]
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Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of 2,4,6-Trimethyloctane was

not explicitly found in the literature search, a highly probable synthetic route is the complete

hydrogenation of an alkyne precursor. One potential precursor is 3,5,7-trimethyloct-1-yne. The

reaction involves the addition of two equivalents of hydrogen gas (H₂) across the triple bond in

the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield the

corresponding alkane.[5]

Generalized Experimental Protocol for Alkyne
Hydrogenation
The following is a generalized procedure for the catalytic hydrogenation of an alkyne to an

alkane. This protocol should be adapted and optimized for the specific synthesis of 2,4,6-
Trimethyloctane from a suitable alkyne precursor.

Materials:

Alkyne precursor (e.g., 3,5,7-trimethyloct-1-yne)

Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

Solvent (e.g., ethanol, ethyl acetate, or hexane)

Hydrogen gas (H₂)

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)

Procedure:

In a suitable reaction vessel, dissolve the alkyne precursor in an appropriate solvent.

Carefully add the Pd/C catalyst to the solution.

Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon)

before introducing hydrogen gas.
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Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm). For

laboratory-scale synthesis, a balloon filled with hydrogen can be used.

Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate,

and hydrogen.

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or

Gas Chromatography (GC) until the starting material is consumed.

Once the reaction is complete, carefully vent the excess hydrogen gas and purge the system

with an inert gas.

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

Wash the filter cake with the reaction solvent.

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

Purify the crude product, if necessary, by distillation or column chromatography to obtain

pure 2,4,6-Trimethyloctane.

Analytical Identification and Characterization
The definitive identification and characterization of 2,4,6-Trimethyloctane rely on a

combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic

compounds.

Experimental Protocol:

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Column: A non-polar capillary column (e.g., DB-1 or equivalent) of sufficient length (e.g., 30-

60 meters) is typically used for separating hydrocarbon isomers.
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Carrier Gas: Helium or hydrogen.

Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., hexane

or dichloromethane) is injected into the GC.

Oven Temperature Program: A temperature gradient is typically employed, starting at a low

temperature and ramping up to a higher temperature to ensure the separation of

components with different boiling points. A representative program might start at 40-60°C

and ramp at 5-10°C/min to 250-300°C.

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode.

The resulting mass spectrum, characterized by the fragmentation pattern of the molecule,

can be compared to spectral libraries (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Experimental Protocol for ¹H and ¹³C NMR:

Sample Preparation: Dissolve approximately 5-20 mg of the sample in a deuterated solvent

(e.g., chloroform-d, CDCl₃) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: A standard proton NMR experiment is performed. The chemical shifts,

integration, and coupling patterns of the signals provide information about the different types

of protons and their connectivity.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed to determine the

number of unique carbon environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For a

saturated alkane like 2,4,6-Trimethyloctane, the spectrum is characterized by C-H stretching

and bending vibrations.
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Experimental Protocol:

Sample Preparation: The sample can be analyzed as a neat liquid (if a liquid at room

temperature) between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable

solvent (e.g., carbon tetrachloride, CCl₄) in an IR-transparent cell.

Instrumentation: A Fourier-transform infrared spectrometer.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000

to 400 cm⁻¹).

Expected Absorptions: The spectrum will be dominated by strong C-H stretching absorptions

just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for the synthesis and identification of

2,4,6-Trimethyloctane.

Synthesis

Alkyne Precursor
(e.g., 3,5,7-trimethyloct-1-yne)

Catalytic Hydrogenation
(H₂, Pd/C) Crude 2,4,6-Trimethyloctane Purification

(Distillation/Chromatography) Pure 2,4,6-Trimethyloctane

Click to download full resolution via product page

Caption: A logical workflow for the synthesis of 2,4,6-Trimethyloctane.
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Caption: An experimental workflow for the identification of 2,4,6-Trimethyloctane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,4,6-Trimethyloctane | C11H24 | CID 545612 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Octane, 2,4,6-trimethyl- [webbook.nist.gov]

3. scent.vn [scent.vn]

4. spectrabase.com [spectrabase.com]

5. chem.indiana.edu [chem.indiana.edu]

To cite this document: BenchChem. [Technical Guide: 2,4,6-Trimethyloctane (CAS Number:
62016-37-9)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14541339#2-4-6-trimethyloctane-cas-number-62016-
37-9-identification]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b14541339?utm_src=pdf-body-img
https://www.benchchem.com/product/b14541339?utm_src=pdf-body
https://www.benchchem.com/product/b14541339?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trimethyloctane
https://webbook.nist.gov/cgi/cbook.cgi?ID=C62016379&Mask=200
https://scent.vn/en/pages/compound/246-trimethyloctane-3289
https://spectrabase.com/compound/FTDXAtjrfAv?f=
https://www.chem.indiana.edu/assets/files/courses/c341/practiceexam3Akey_000.pdf
https://www.benchchem.com/product/b14541339#2-4-6-trimethyloctane-cas-number-62016-37-9-identification
https://www.benchchem.com/product/b14541339#2-4-6-trimethyloctane-cas-number-62016-37-9-identification
https://www.benchchem.com/product/b14541339#2-4-6-trimethyloctane-cas-number-62016-37-9-identification
https://www.benchchem.com/product/b14541339#2-4-6-trimethyloctane-cas-number-62016-37-9-identification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14541339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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